Phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester
Description
Chemical Significance and Context
Phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester belongs to the organophosphate ester family, a class of compounds widely utilized as flame retardants, plasticizers, and surfactants. The incorporation of trifluoromethyl (-CF$$_3$$) groups enhances its lipophilicity and chemical stability, traits critical for applications requiring thermal resistance. Unlike non-fluorinated analogs such as triphenyl phosphate (TPHP), the trifluoroethyl moiety may reduce hydrolysis rates, potentially increasing environmental persistence—a hallmark of PFAS compounds.
The compound’s structure—featuring a phosphorus atom bonded to two phenyl groups and a 2,2,2-trifluoro-1-phenylethyl chain—confers unique electronic properties. The electron-withdrawing fluorine atoms polarize the phosphate ester, influencing reactivity in synthetic pathways. Its SMILES notation ($$ \text{C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 $$) and InChIKey (AMNKRZZZUCRFKM-UHFFFAOYSA-N) provide precise descriptors for computational modeling and regulatory tracking.
Historical Development in Organophosphorus Chemistry
Organophosphates emerged prominently in the mid-20th century as alternatives to halogenated flame retardants, which faced scrutiny for toxicity and bioaccumulation. The introduction of fluorinated variants like diphenyl 2,2,2-trifluoro-1-phenylethyl phosphate reflects advancements in tailoring phosphate esters for enhanced performance. While TPHP and diphenyl phosphate (DPHP) dominated early industrial use, fluorinated derivatives gained attention in the 21st century for their resistance to degradation.
PubChem records indicate this compound’s first registration in 2005, suggesting its emergence coincided with growing PFAS research. However, synthetic routes remain underexplored in available literature, highlighting gaps in process optimization and scalability.
Properties
CAS No. |
98010-18-5 |
|---|---|
Molecular Formula |
C20H16F3O4P |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
diphenyl (2,2,2-trifluoro-1-phenylethyl) phosphate |
InChI |
InChI=1S/C20H16F3O4P/c21-20(22,23)19(16-10-4-1-5-11-16)27-28(24,25-17-12-6-2-7-13-17)26-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
AMNKRZZZUCRFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Lewis acid catalyst B(C6F5)3 activates the diazo compound, facilitating insertion into the P–O–H bond of diphenylphosphinic acid. Key parameters include:
-
Solvent : Dimethyl carbonate (DMC) enhances reaction efficiency due to its polar aprotic nature.
-
Temperature : Optimal yields are achieved at 50°C, balancing reactivity and decomposition risks of diazo intermediates.
-
Catalyst Loading : 10 mol% B(C6F5)3 ensures complete conversion within 1.5 hours.
-
Combine diphenylphosphinic acid (0.1 mmol), B(C6F5)3 (10 mol%), and DMC (0.5 mL).
-
Add a solution of 2-diazo-1,1,1-trifluoro-2-phenylethane (0.15 mmol) in DMC dropwise.
-
Stir at 50°C until diazo consumption (monitored by TLC).
-
Purify via flash chromatography (petroleum ether/ethyl acetate, 2:1) to isolate the product in 98% yield.
Phosphorylation of 2,2,2-Trifluoro-1-Phenylethanol
A direct esterification approach involves reacting 2,2,2-trifluoro-1-phenylethanol with diphenyl chlorophosphate. This method parallels industrial-scale phosphate ester synthesis.
Reaction Conditions and Scaling
-
Base : Triethylamine (2.5 equiv.) neutralizes HCl, driving the reaction to completion.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures homogeneity.
-
Temperature : Room temperature (25°C) suffices for high conversion over 12 hours.
Procedure :
-
Dissolve 2,2,2-trifluoro-1-phenylethanol (1.0 equiv.) and triethylamine (2.5 equiv.) in DCM.
-
Add diphenyl chlorophosphate (1.2 equiv.) dropwise under nitrogen.
-
Stir for 12 hours, then wash with 1 M HCl and brine.
-
Dry over MgSO4, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to achieve 85–90% yield.
Titanium Tetrachloride-Catalyzed Synthesis
Adapted from tris(2-chloroethyl) phosphate production, this method employs phosphorus oxychloride (POCl3) and 2,2,2-trifluoro-1-phenylethanol under controlled conditions.
Key Process Parameters
-
Catalyst : Titanium tetrachloride (0.1 wt%) accelerates the esterification.
-
Temperature Profile :
-
Post-Reaction Treatment : Vacuum distillation removes excess alcohol at 55–60°C.
Industrial-Scale Protocol :
-
Charge POCl3 and TiCl4 (0.1 wt%) into a reactor.
-
Gradually add 2,2,2-trifluoro-1-phenylethanol while maintaining 56°C.
-
After pH stabilization (~6), hold at 60–64°C for 2 hours.
-
Apply vacuum (400 mmHg) to distill unreacted alcohol.
-
Wash the crude product with alkaline solution (3–5 wt% NaOH) and water, followed by dehydration under reduced pressure (0.090 MPa, 95–105°C).
Comparative Analysis of Methods
Advantages and Limitations
-
O–H Insertion : High yields and mild conditions but requires synthesis of diazo precursors.
-
Direct Esterification : Simplicity and scalability, though HCl management is critical.
-
TiCl4-Catalyzed : Solvent-free and industrially viable but demands precise temperature control.
Purification Strategies
All methods necessitate rigorous purification:
Scientific Research Applications
Applications in Agriculture
Herbicides and Pesticides
Phosphoric acid esters are often utilized in formulating herbicides due to their ability to inhibit specific enzymatic pathways in plants. For instance, the compound has been included in formulations targeting hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants. This inhibition leads to the death of unwanted vegetation while minimizing harm to crops .
| Application | Description |
|---|---|
| Herbicide Formulation | Used as an active ingredient in herbicides targeting HPPD inhibition. |
| Crop Protection | Enhances the efficacy of other herbicidal agents when combined in formulations. |
Applications in Cosmetics and Personal Care
Emulsifiers and Thickeners
In cosmetic formulations, phosphoric acid esters serve as effective emulsifiers and thickeners. They enhance the texture and stability of products such as shampoos, conditioners, and lotions. The compound's ability to interact with surfactants allows for improved skin compatibility and mildness .
| Cosmetic Product | Function |
|---|---|
| Shampoos | Thickening agent for improved viscosity and texture. |
| Moisturizers | Acts as an emulsifier to stabilize oil-in-water emulsions. |
| Deodorants | Reduces white residue formation on clothing after application. |
Applications in Pharmaceuticals
Phosphoric acid esters are also significant in pharmaceutical formulations due to their properties as solubilizers and stabilizers. They can enhance the delivery of active ingredients, improve bioavailability, and provide controlled release profiles .
| Pharmaceutical Application | Benefit |
|---|---|
| Drug Formulation | Increases solubility of hydrophobic drugs. |
| Topical Treatments | Stabilizes emulsions for creams and ointments. |
Case Studies
-
Herbicide Efficacy Study
- A study demonstrated that formulations containing phosphoric acid diphenyl 2,2,2-trifluoro-1-phenylethyl ester showed a significant reduction in weed populations compared to control groups. The study highlighted its effectiveness when used alongside other herbicides.
-
Cosmetic Stability Assessment
- Research on cosmetic products revealed that incorporating this phosphoric acid ester improved the stability of emulsions over time, reducing phase separation and enhancing product shelf life.
Mechanism of Action
The mechanism by which phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. It may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Phosphoric Acid, Isopropyl Diphenyl Ester (CAS 60763-39-5)
- Structure : Replaces the 2,2,2-trifluoro-1-phenylethyl group with an isopropyl chain.
- Properties :
Phosphoric Acid, Dimethyl 2,2,2-Trifluoroethyl Ester (CAS 53236-58-1)
Methylphosphonate Esters (e.g., CAS ID1350)
- Structure : Phosphonate core (P=O bond) instead of phosphate (P–O–C linkage) with dichloro/trifluoro substituents ().
- Properties: Greater chemical resistance to hydrolysis due to the P–C bond.
- Key Difference : The target compound’s phosphate ester linkage may degrade more readily in the environment, albeit with lower acute toxicity compared to chlorinated analogs .
Physicochemical and Environmental Properties
Water Solubility and Partitioning
- The trifluoro-phenylethyl and diphenyl groups render the target compound highly hydrophobic. Analogous trifluoroethyl esters (e.g., phthalic acid esters in ) exhibit log10 water solubility values as low as -6.79 , suggesting similar behavior.
- Environmental Impact: Poor solubility may lead to partitioning into sediments, complicating toxicity assessments under current EPA criteria .
Thermal and Hydrolytic Stability
- Aromatic diphenyl esters (e.g., ) demonstrate higher thermal stability than aliphatic esters, making the target compound suitable for flame-retardant applications.
- Hydrolysis rates are slower compared to aliphatic esters (e.g., dimethyl trifluoroethyl phosphate) but faster than phosphonates .
Application and Regulatory Considerations
- Flame Retardancy : The diphenyl and trifluoro-phenylethyl groups may synergize to enhance char formation during combustion, similar to methylated triphenyl phosphate isomers ().
- Regulatory Status : Compounds with trifluoroalkyl groups are under scrutiny for persistence. The target compound’s environmental profile may align with bis(methylphenyl) phenyl ester (CAS 26446-73-1), which is regulated under flame-retardant guidelines .
Data Table: Comparative Analysis
*Inferred data based on structural analogs.
Chemical Reactions Analysis
2.1. Hydrolysis Reactions
Phosphoric acid esters are prone to hydrolysis under acidic or basic conditions, yielding phosphoric acid and alcohols. For this compound:
-
Acidic hydrolysis : Likely proceeds via nucleophilic attack on the ester carbonyl, though the trifluoro group may reduce reaction rate due to electron withdrawal.
-
Basic hydrolysis : May involve deprotonation of the ester oxygen, followed by nucleophilic cleavage.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H⁺, H₂O | Phosphoric acid, trifluoroethanol, phenol |
| Basic hydrolysis | OH⁻, H₂O | Phosphoric acid, trifluoroethoxide, phenoxide |
2.2. Amidation via Phosphonium Salt Intermediates
Phosphoric acid esters can participate in amidation reactions, analogous to the phosphonium salt-mediated synthesis described in literature . For example:
-
Reaction with N-haloimides (e.g., N-chlorophthalimide) may generate phosphonium salts (e.g., chloro- or imido-phosphonium species), which subsequently react with carboxylic acids to form amides.
-
Mechanism : Formation of (acyloxy)-phosphonium intermediates, followed by nucleophilic attack by amines to yield amides and triphenylphosphine oxide .
| Reagent | Intermediate | Product | Yield |
|---|---|---|---|
| N-chlorophthalimide, carboxylic acid | (Acyloxy)-phosphonium salt | Amide, triphenylphosphine oxide | Up to 85% |
2.3. Reactions Involving Frustrated Lewis Pairs (FLPs)
While not directly studied for this compound, phosphorus-containing Lewis bases (e.g., phosphines) in FLPs can activate H₂ via synergistic interactions . Similar reactivity might apply if the compound acts as a Lewis base, enabling heterolytic H₂ cleavage under mild conditions.
Mechanistic Insights
-
Electronic effects : The trifluoroethyl group stabilizes intermediates through inductive electron withdrawal, potentially lowering activation energy for nucleophilic attack.
-
Steric factors : Bulky substituents (e.g., phenyl groups) may hinder reaction rates by limiting access to reactive sites.
-
Catalytic applications : The phosphorus center could participate in catalytic cycles, though specific examples for this compound are not detailed in available literature.
Experimental Considerations
Q & A
Q. What synthetic methodologies are recommended for preparing phosphoric acid, diphenyl 2,2,2-trifluoro-1-phenylethyl ester?
A robust method involves the Steglich esterification protocol. Starting with dimethyl phosphonates, alkaline hydrolysis generates the free phosphonic acid, which is then esterified with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method avoids racemization and achieves high yields under mild conditions . Purification typically involves column chromatography to isolate the trifluoroethyl ester derivative.
Q. How can researchers analytically characterize this compound to confirm purity and structure?
Key techniques include:
- NMR spectroscopy : P NMR identifies phosphorus environments (δ ~0–5 ppm for phosphonates), while F NMR confirms trifluoroethyl group integration (δ ~-70 to -75 ppm) .
- Mass spectrometry (EI-MS) : Fragmentation patterns in NIST reference data (e.g., m/z peaks corresponding to phenyl, trifluoroethyl, and phosphate moieties) validate molecular structure .
- Elemental analysis : Matches calculated vs. observed C/H/F/P ratios to assess purity.
Q. What are the known reactivity trends of the trifluoroethyl and diphenyl phosphate groups in this compound?
The trifluoroethyl group enhances hydrolytic stability due to electron-withdrawing fluorine atoms, making the ester resistant to aqueous cleavage under neutral conditions. However, the diphenyl phosphate moiety is susceptible to nucleophilic attack (e.g., by strong bases like NaOH), leading to phenyl group displacement. Reactivity studies should prioritize anhydrous conditions for storage and reaction design .
Advanced Research Questions
Q. What mechanistic role does the trifluoroethyl substituent play in modulating biological or catalytic activity?
The trifluoroethyl group’s strong electron-withdrawing effect alters the electrophilicity of the phosphorus center, potentially influencing interactions with enzymes or metal catalysts. For example, in flame-retardant applications, this group may reduce oxidative degradation rates compared to non-fluorinated analogs. Computational studies (DFT) can model charge distribution and transition states to predict reactivity .
Q. How can researchers assess environmental persistence and toxicity of this compound?
Methodologies include:
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C, analyzing products via LC-MS .
- Bioaccumulation assays : Measure log (octanol-water partition coefficient) to estimate environmental mobility. Fluorinated esters typically exhibit higher log (>4), indicating potential bioaccumulation .
- Ecotoxicity testing : Use Daphnia magna or algal models to determine LC/EC values under OECD guidelines.
Q. What computational approaches are suitable for modeling this compound’s interactions in polymer matrices?
Molecular dynamics (MD) simulations can predict compatibility with polymers like polycarbonates or epoxies. Parameters include:
Q. How does this compound compare to structurally related phosphate esters in flame-retardant efficacy?
Comparative studies should evaluate:
- Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., PO radicals) that inhibit combustion.
- Cone calorimetry : Measure heat release rate (HRR) and total smoke production in polymer blends. Bisphenol A bis(diphenyl phosphate) (CAS 5945-33-5), for example, shows higher thermal stability due to its oligomeric structure .
Q. What degradation pathways dominate under UV irradiation or thermal stress?
Advanced analytical workflows:
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point)?
Standardize measurements using:
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
